molecular formula C19H19N3O5S2 B2940709 {2-Methoxy-5-[(4-pyridylamino)sulfonyl]phenyl}methyl(phenylsulfonyl)amine CAS No. 708290-13-5

{2-Methoxy-5-[(4-pyridylamino)sulfonyl]phenyl}methyl(phenylsulfonyl)amine

Cat. No. B2940709
CAS RN: 708290-13-5
M. Wt: 433.5
InChI Key: OTRGFZUHZPQMTJ-UHFFFAOYSA-N
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Description

The compound “{2-Methoxy-5-[(4-pyridylamino)sulfonyl]phenyl}methyl(phenylsulfonyl)amine” is a complex organic molecule. It contains a methoxy group (OCH3), a pyridylamino group (C5H4N), two sulfonyl groups (SO2), and two phenyl groups (C6H5). The presence of these functional groups suggests that the compound could have interesting chemical properties and reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings. The compound would likely exhibit resonance stabilization due to the aromatic rings, and the sulfonyl groups could potentially participate in hydrogen bonding interactions .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the reaction conditions. The aromatic rings could participate in electrophilic aromatic substitution reactions, the amine group could undergo reactions with electrophiles, and the sulfonyl groups could potentially be reduced or hydrolyzed under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups and aromatic rings. It would likely be a solid at room temperature, and its solubility would depend on the polarity of the solvent. The compound could potentially exhibit fluorescence or absorbance in the UV-visible range due to the presence of conjugated π systems .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Compounds featuring sulfonyl and aminosulfonyl groups are widely explored for their potential therapeutic effects. For instance, sulfonamide-based structures are key in designing antimalarial and antitrypanosomal agents due to their ability to inhibit essential enzymes in pathogens (Veale et al., 2019). Moreover, advancements in N-arylation methods for amines and sulfonamides have facilitated the synthesis of complex aromatic compounds, enabling the development of new drugs with improved efficacy and selectivity (Liu & Larock, 2003).

Materials Science

In the realm of materials science, sulfonated compounds are integral to creating novel nanofiltration membranes for dye treatment and water purification. The incorporation of sulfonated aromatic diamine monomers into thin-film composite (TFC) nanofiltration membranes has shown to enhance water flux and dye rejection capabilities, highlighting the potential of sulfonyl-based compounds in environmental applications (Liu et al., 2012).

Environmental Studies

The study of sulfonyl-containing compounds extends to environmental science, particularly in the degradation and hydrolysis mechanisms of herbicides and pesticides. Understanding the kinetics and mechanisms of these processes is crucial for assessing environmental impact and developing strategies for contamination mitigation (Hemmamda et al., 1994).

Future Directions

The compound could potentially be of interest in various fields such as medicinal chemistry, materials science, or chemical biology, depending on its physical and chemical properties. Further studies could involve investigating its synthesis, reactivity, and potential applications .

properties

IUPAC Name

3-[benzenesulfonyl(methyl)amino]-4-methoxy-N-pyridin-4-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S2/c1-22(29(25,26)16-6-4-3-5-7-16)18-14-17(8-9-19(18)27-2)28(23,24)21-15-10-12-20-13-11-15/h3-14H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTRGFZUHZPQMTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=CC(=C1)S(=O)(=O)NC2=CC=NC=C2)OC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{2-Methoxy-5-[(4-pyridylamino)sulfonyl]phenyl}methyl(phenylsulfonyl)amine

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